Research has shown that (R)-Bromoenol lactone increases aqueous humor outflow facility in porcine eyes by inhibiting iPLA2γ, resulting in decreased trabecular meshwork contraction. [] This finding highlights the potential of targeting iPLA2γ for glaucoma treatment.
Studies demonstrate that (R)-Bromoenol lactone attenuates the activation of the ATF6 pathway of the unfolded protein response, a critical pathway in the cellular response to endoplasmic reticulum stress. [] This effect is linked to reduced up-regulation of ER chaperones and decreased cytoprotection.
(R)-Bromoenol lactone significantly inhibits arachidonic acid release and prostaglandin I2 (PGI2) production in lung endothelial cells stimulated with thrombin or tryptase. [] This indicates the involvement of iPLA2γ in endothelial inflammation and potential therapeutic targets for inflammatory lung diseases.
Research suggests that (R)-Bromoenol lactone blocks thrombin- and tryptase-stimulated arachidonic acid and PGE2 release, as well as PAF production in mouse cardiomyocytes. [] This points towards the role of iPLA2γ in cardiac inflammation following protease-activated receptor activation.
Studies demonstrate that (R)-Bromoenol lactone can be used to study the antioxidant mechanisms of mitochondrial uncoupling protein-2 (UCP2) and its synergy with mitochondrial iPLA2γ. [] (R)-Bromoenol lactone treatment increased protein carbonyl levels (a marker of oxidative stress) in wild-type mice but not in UCP2 knockout mice, suggesting a protective role of the UCP2/mt-iPLA2γ axis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: